molecular formula C22H19NO3 B11108167 (2E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide

(2E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide

Cat. No.: B11108167
M. Wt: 345.4 g/mol
InChI Key: RUZGWFZOHDVZDI-XNTDXEJSSA-N
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Description

(2E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a phenoxyphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and 3-phenoxybenzaldehyde.

    Formation of Schiff Base: 4-methoxyaniline reacts with 3-phenoxybenzaldehyde in the presence of an acid catalyst to form a Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to form the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding reduced amide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

    Oxidation: Formation of oxidized amides or carboxylic acids.

    Reduction: Formation of reduced amides or amines.

    Substitution: Formation of substituted amides with different functional groups.

Scientific Research Applications

(2E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (2E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and pain pathways.

    Pathways Involved: It may modulate signaling pathways such as the cyclooxygenase pathway, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-methoxyphenyl)-3-(3-phenylphenyl)prop-2-enamide: Similar structure but lacks the phenoxy group.

    (2E)-N-(4-methoxyphenyl)-3-(3-chlorophenyl)prop-2-enamide: Similar structure but contains a chlorine atom instead of the phenoxy group.

Uniqueness

(2E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is unique due to the presence of both methoxy and phenoxy groups, which contribute to its distinct chemical and biological properties. These groups enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H19NO3/c1-25-19-13-11-18(12-14-19)23-22(24)15-10-17-6-5-9-21(16-17)26-20-7-3-2-4-8-20/h2-16H,1H3,(H,23,24)/b15-10+

InChI Key

RUZGWFZOHDVZDI-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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